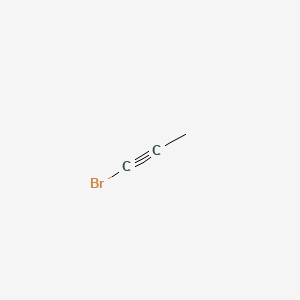

Propyne, 1-bromo-

Description

BenchChem offers high-quality Propyne, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyne, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUZSHTIOFGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173855 | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-82-9 | |

| Record name | 1-Propyne, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-propyne is a highly reactive and versatile reagent in synthetic organic chemistry. Its unique structure, featuring a bromine atom attached to an sp-hybridized carbon, allows it to participate in a variety of transformations not typically observed for alkyl or vinyl halides. This technical guide provides an in-depth analysis of the reactivity of 1-bromo-1-propyne with a range of nucleophiles. It covers key reaction classes, including copper-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in research and drug development.

Introduction and Core Concepts

1-Bromo-1-propyne (CH₃C≡CBr) is a valuable, albeit hazardous, building block. The electron-withdrawing nature of the bromine atom and the linear geometry of the alkyne moiety make the terminal acetylenic carbon susceptible to nucleophilic attack.[1] Its reactivity is dominated by two main pathways:

-

Nucleophilic Substitution: Direct displacement of the bromide ion by a nucleophile. This is less common than with sp³-hybridized carbons but is a key pathway for certain nucleophiles.

-

Metal-Catalyzed Cross-Coupling: Reactions where a metal catalyst, typically copper or palladium, facilitates the coupling between the alkynyl bromide and a nucleophile. This is the most widely utilized and synthetically powerful application of 1-bromo-1-propyne.

Due to its volatile and potentially explosive nature, 1-bromo-1-propyne is often generated in situ.[2] A common method involves the dehydrohalogenation of a 1,1-dibromoalkene precursor, which is then immediately used in the subsequent coupling reaction. This approach circumvents the need to handle the hazardous isolated compound.[2][3]

Copper-Catalyzed Cross-Coupling Reactions

The most significant reactions of 1-bromo-1-propyne involve copper catalysis, which enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Cadiot-Chodkiewicz Coupling with Terminal Alkynes

The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, such as 1-bromo-1-propyne, catalyzed by a copper(I) salt in the presence of an amine base.[4][5] This reaction is highly selective, avoiding the homocoupling (Glaser coupling) that can plague other methods.[4]

The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the 1-bromo-1-propyne, followed by reductive elimination to yield the 1,3-diyne product.[4]

Coupling with Organozinc Reagents

1-bromoalkynes can be effectively coupled with organozinc reagents in a copper(I)-catalyzed reaction. This method is particularly useful for synthesizing complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[6][7] The reaction typically involves the formation of an N-heterocyclic organozinc reagent, which then undergoes cross-coupling with 1-bromo-1-propyne.[6][8]

Data Presentation: Quantitative Analysis of Coupling Reactions

The following tables summarize yields for the coupling of 1-bromo-1-propyne (or its in situ generated equivalent) with various nucleophiles under copper-catalyzed conditions.

Table 1: Cadiot-Chodkiewicz Coupling of in situ Generated 1-Bromo-1-propyne with Terminal Alkynes (Data sourced from Knutson et al., Org. Lett. 2018, 20, 21, 6845-6849)[2]

| Entry | Terminal Alkyne (Nucleophile) | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Phenyl-1,3-pentadiyne | 78 |

| 2 | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)-1,3-pentadiyne | 76 |

| 3 | 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)-1,3-pentadiyne | 70 |

| 4 | 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-1,3-pentadiyne | 81 |

| 5 | 3-Ethynylthiophene | 1-(Thiophen-3-yl)-1,3-pentadiyne | 65 |

Table 2: Cu(I)-Catalyzed Cross-Coupling with N-Heterocyclic Organozinc Reagents (Data sourced from Frabitore & Livinghouse, Molecules 2022, 27(14), 4561)[6][7]

| Entry | Organozinc Reagent | 1-Bromoalkyne | Product | Yield (%) |

| 1 | Pyrrolidine-derived | 1-Bromo-1-octyne | 2-(Oct-2-yn-1-yl)pyrrolidine derivative | 81 |

| 2 | Piperidine-derived | 1-Bromo-1-octyne | 2-(Oct-2-yn-1-yl)piperidine derivative | 75 |

| 3 | Piperidine-derived | 1-Bromo-2-phenylethyne | 2-(3-Phenylprop-2-yn-1-yl)piperidine derivative | 72 |

Other Nucleophilic Reactions

While cross-coupling reactions are dominant, 1-bromo-1-propyne can react with other nucleophiles, although these are less documented in the literature compared to its coupling applications.

-

Amines: The synthesis of ynamides (N-alkynyl amides) can be achieved through the copper-catalyzed coupling of amides with 1-bromoalkynes. This reaction is a powerful tool for introducing the alkynyl moiety onto a nitrogen atom.[9]

-

Thiols: Thiolates are potent nucleophiles and are expected to react with 1-bromo-1-propyne. Recent work on "thiol-bromo" click reactions, while typically demonstrated on alkyl bromides, suggests a high potential for efficient reaction.[10][11] The reaction of thiols with related 3-bromo-1-propynone reagents proceeds via a rapid substitution of the bromide followed by a thia-Michael addition.[12]

-

Cyanide: The cyanide ion (CN⁻) is an effective nucleophile that readily displaces halides from alkyl halides to form nitriles.[13] By analogy, a nucleophilic substitution reaction with 1-bromo-1-propyne would be expected to yield but-2-ynenitrile.

Experimental Protocols

Protocol 1: In Situ Generation and Cadiot-Chodkiewicz Coupling

This protocol describes the coupling of a terminal alkyne with 1-bromo-1-propyne that is generated in situ from (Z)-1,2-dibromoprop-1-ene.

Methodology:

-

Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (5 mol%), hydroxylamine hydrochloride (10 mol%), the terminal alkyne (1.0 equiv), methanol, and n-butylamine.

-

Reaction: Cool the mixture to 0 °C. Add (Z)-1,2-dibromoprop-1-ene (1.2 equiv).

-

Initiation: Add n-butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise to the stirred solution over 20 minutes.

-

Incubation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 1,3-diyne.[2]

Protocol 2: Copper-Catalyzed Coupling with an N-Heterocyclic Organozinc Reagent

Methodology:

-

Reagent Formation: In a glovebox, treat an N,N-dimethylhydrazinoalkene (1.0 equiv) with diethylzinc (1.1 equiv) in THF at room temperature for 12 hours to form the organozinc reagent.

-

Catalyst Preparation: In a separate vial, dissolve CuCN·2LiBr (5 mol%) and LiBr (1.0 equiv) in THF.

-

Coupling: Add the catalyst solution to the organozinc reagent, followed by the addition of the 1-bromoalkyne (2.0 equiv).

-

Incubation: Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours).

-

Workup: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and 28% aqueous ammonium hydroxide.

-

Purification: Extract the mixture with a 1:1 solution of diethyl ether and pentane. Dry the combined organic layers with Na₂SO₄, filter through a plug of silica gel, and concentrate in vacuo. The product can be further purified by vacuum distillation or flash chromatography.[6][14]

Conclusion

1-Bromo-1-propyne is a potent electrophile, primarily utilized in copper-catalyzed cross-coupling reactions to generate synthetically valuable products like unsymmetrical diynes and functionalized heterocycles. The Cadiot-Chodkiewicz coupling and reactions with organozinc reagents are particularly robust and well-documented. While direct substitution with other nucleophiles is mechanistically plausible, the literature emphasizes its application in more complex, catalyzed transformations. The use of in situ generation protocols is highly recommended to mitigate the handling of this hazardous but powerful synthetic tool. This guide provides the foundational knowledge and practical details for researchers to effectively incorporate 1-bromo-1-propyne into their synthetic strategies.

References

- 1. Propyne, 1-bromo- | 2003-82-9 | Benchchem [benchchem.com]

- 2. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 5. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-bromo-1-propyne (CAS No. 2003-82-9). Due to the limited availability of experimental data for this compound, this guide synthesizes published information and predicted data to serve as a valuable resource. It should be noted that 1-bromo-1-propyne is reported to be highly reactive, which may contribute to the scarcity of detailed spectroscopic characterization in the literature.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1-bromo-1-propyne. It is important to note that while infrared spectroscopy data is based on experimental findings, the Nuclear Magnetic Resonance (NMR) data is predicted due to the absence of experimentally acquired spectra in readily accessible databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-1-propyne

| Parameter | Predicted Value |

| Chemical Shift (ppm) | 2.13 |

| Multiplicity | Singlet |

| Integration | 3H |

Note: Data is predicted and should be used as an estimation.

Table 2: Infrared (IR) Spectroscopic Data for 1-Bromo-1-propyne

| Wavelength (μm) | Intensity |

| 3.00 | Medium |

| 3.35 | Strong |

| 3.40 | Medium |

| 3.49 | Strong |

| 3.65 | Weak |

| 4.48 | Medium |

| 4.87 | Weak |

| 6.95 | Strong |

| 7.33 | Weak |

| 7.95 | Medium |

| 9.15 | Medium |

| 9.75 | Strong |

Note: Data sourced from Hatch, L. F., & Kidwell, Jr., L. E. (1953). Preparation and Properties of 1-Bromo-1-propyne, 1,3-Dibromopropyne and 1-Bromo-3-chloro-1-propyne. Journal of the American Chemical Society, 75(21), 5331-5333.

Experimental Protocols

Synthesis of 1-Bromo-1-propyne via Dehydrobromination of 1,1,2-Tribromopropane

The following protocol is adapted from the literature for the synthesis of 1-bromo-1-propyne.

Materials:

-

1,1,2-Tribromopropane

-

Potassium hydroxide (KOH)

-

Ethanol

-

Apparatus for distillation

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared.

-

1,1,2-Tribromopropane is added dropwise to the ethanolic potassium hydroxide solution at a controlled temperature.

-

The reaction mixture is refluxed for a specified period to ensure complete dehydrobromination.

-

The resulting mixture is then subjected to fractional distillation to isolate 1-bromo-1-propyne.

-

The final product is a colorless liquid.

Caution: 1-Bromo-1-propyne has been reported to be unstable and may react with air.[1][2] All manipulations should be carried out under an inert atmosphere.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for 1-bromo-1-propyne.

Caption: Synthesis of 1-Bromo-1-propyne.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromopropyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-bromopropyne, also known as propargyl bromide or 3-bromo-1-propyne. The data presented herein is crucial for the handling, application, and process development involving this versatile reagent in synthetic chemistry and drug discovery.

Physical Properties of 1-Bromopropyne

1-Bromopropyne is a colorless to light yellow liquid with a sharp, lachrymatory odor. It is a halogenated organic compound widely used as a reagent in organic synthesis. Accurate knowledge of its physical properties, such as boiling point and density, is essential for safe handling and for the design of experimental and industrial processes.

The following table summarizes the reported values for the boiling point and density of 1-bromopropyne. It is important to note that some commercial preparations of 1-bromopropyne are supplied as solutions, typically in toluene, which can affect the measured physical properties. The data presented here are for the pure or nearly pure compound unless otherwise specified.

| Physical Property | Value | Conditions |

| Boiling Point | 77 °C | at 760 mmHg |

| 88 - 90 °C | Not specified | |

| 89 °C | Not specified | |

| 97 °C | Not specified | |

| Density | 1.335 g/mL | at 25 °C |

| 1.38 g/mL | at 20 °C | |

| 1.39 g/mL | at 20 °C | |

| 1.57 g/mL | at 20 °C | |

| 1.579 g/cm³ | at 19 °C | |

| 1.595 g/cm³ | Not specified |

Note: Variations in reported values may be attributed to different experimental conditions and sample purity.

Experimental Protocols

The determination of the physical properties of volatile organic compounds like 1-bromopropyne requires precise and standardized experimental procedures. Below are detailed methodologies for the determination of boiling point and density.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of the 1-bromopropyne sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are suspended in the Thiele tube, which is filled with heating oil to a level above the side arm.

-

The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[1][3] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of laboratory glassware used to determine the density of a liquid with high precision.[4][5]

Apparatus:

-

Pycnometer (a glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

Distilled water (or other reference liquid of known density)

-

The 1-bromopropyne sample

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance (m_empty).

-

The pycnometer is then filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is then measured (m_water).

-

The pycnometer is emptied, thoroughly dried, and then filled with the 1-bromopropyne sample.

-

The same procedure of thermal equilibration and weighing is followed to determine the mass of the pycnometer filled with the sample (m_sample).

-

The density of the 1-bromopropyne sample (ρ_sample) is then calculated using the following formula:

ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound 1-bromopropyne and the determination of its fundamental physical properties.

Caption: Workflow for determining the physical properties of 1-bromopropyne.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism of 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition mechanism of 1-bromo-1-propyne. It delves into the intricate mechanistic pathways, regioselectivity, and stereochemistry of these reactions, supported by available quantitative data and detailed experimental protocols. The influence of the bromine substituent on the alkyne bond and the nature of the reaction intermediates are critically examined. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, offering insights into the reactivity of haloalkynes.

Introduction

The electrophilic addition to alkynes is a fundamental transformation in organic chemistry, enabling the synthesis of a diverse array of functionalized alkenes and alkanes. While the reactions of simple alkynes are well-documented, the introduction of a halogen substituent, as in 1-bromo-1-propyne, significantly alters the electronic properties of the triple bond, thereby influencing the reaction mechanism and product distribution. Understanding the nuances of electrophilic additions to 1-bromo-1-propyne is crucial for its effective utilization as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The presence of the electron-withdrawing bromine atom on the sp-hybridized carbon atom deactivates the triple bond towards electrophilic attack compared to simple alkynes. This deactivation, coupled with the potential for the bromine to participate in the reaction mechanism, leads to complex and often competing reaction pathways. This guide will explore the current understanding of these mechanisms, focusing on the addition of hydrogen halides (HBr) and halogens (Br₂).

Mechanism of Electrophilic Addition

The electrophilic addition to 1-bromo-1-propyne can proceed through several possible mechanistic pathways, primarily the AdE2 (bimolecular electrophilic addition) and AdE3 (termolecular electrophilic addition) mechanisms. The operative mechanism is highly dependent on the electrophile and the reaction conditions.

Addition of Hydrogen Halides (e.g., HBr)

The addition of hydrogen bromide to 1-bromo-1-propyne is a regioselective reaction. The initial step involves the protonation of the triple bond by the electrophilic hydrogen of HBr. This can lead to the formation of a vinyl cation intermediate.

The stability of the resulting vinyl cation is a key factor in determining the regioselectivity of the addition. Two possible vinyl cations can be formed:

-

Cation A: A secondary vinyl cation with the positive charge on the carbon atom bearing the bromine. The electron-withdrawing inductive effect of the bromine atom would destabilize this cation.

-

Cation B: A primary vinyl cation with the positive charge on the terminal carbon. While primary vinyl cations are generally unstable, the destabilizing effect of the adjacent bromine in cation A might make the formation of cation B competitive.

However, a simple vinyl cation intermediate may not fully describe the reaction. Studies on similar systems, such as the addition of HBr to 1-phenylprop-1-yne, have shown that the mechanism can be concentration-dependent. At low bromide concentrations, a mechanism involving a vinyl cation intermediate (AdE2) may predominate. In contrast, at higher bromide concentrations, a termolecular mechanism (AdE3), where the bromide ion attacks the initial π-complex between the alkyne and HBr in a concerted fashion, can become significant. This AdE3 pathway often leads to anti-addition.

The regioselectivity of HBr addition to 1-bromo-1-propyne is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is already bonded to more hydrogen atoms (the terminal carbon). This would lead to the formation of a carbocation at the bromine-substituted carbon. Subsequent attack by the bromide ion would yield 1,1-dibromo-1-propene. In the presence of peroxides, a free-radical anti-Markovnikov addition is expected, which would lead to 1,2-dibromo-1-propene.[1][2][3][4]

Caption: Mechanistic pathways for the addition of HBr to 1-bromo-1-propyne.

Addition of Halogens (e.g., Br₂)

The addition of bromine (Br₂) to 1-bromo-1-propyne is expected to proceed via a bridged bromonium ion intermediate.[5][6][7][8] This cyclic intermediate is formed by the electrophilic attack of a polarized bromine molecule on the alkyne π-system. The formation of a bridged bromonium ion helps to explain the observed anti-stereoselectivity in the addition of bromine to alkenes and alkynes.

The attack of the bromide ion (Br⁻) on the bromonium ion intermediate occurs from the side opposite to the bridging bromine atom, leading to the anti-addition product. In the case of 1-bromo-1-propyne, the initial addition of Br₂ would lead to a tribromoalkene.

The regioselectivity of the bromide ion attack on the unsymmetrical bromonium ion intermediate is influenced by both steric and electronic factors. The attack is generally favored at the more substituted carbon atom that can better stabilize a partial positive charge.

References

- 1. Addition of hydrogen bromide to propene yields $2 - bromopropane$, while in the presence of benzoyl peroxide, the same reaction yields $1 - bromopropane$. Explain and give mechanism. [vedantu.com]

- 2. gauthmath.com [gauthmath.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.net [chemguide.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Stability and Decomposition of 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propyne (CH₃C≡CBr) is a halogenated alkyne of significant interest in organic synthesis due to its reactive nature, serving as a versatile building block for the introduction of the propynyl group. However, its utility is intrinsically linked to its stability and decomposition profile. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of 1-bromo-1-propyne, drawing from available literature to offer insights into its handling, storage, and reactivity. This document summarizes key physical and chemical properties, outlines known decomposition pathways, and provides detailed experimental protocols for its synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-bromo-1-propyne is fundamental to its safe handling and application. The available data, though sometimes conflated with its isomers, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br | [1] |

| Molecular Weight | 118.96 g/mol | [1] |

| Boiling Point | 77 °C at 760 mmHg | [2] |

| Density | 1.595 g/cm³ | [2] |

| Flash Point | 6.2 °C | [2] |

| Vapor Pressure | 108 mmHg at 25°C | [2] |

Stability Profile

The stability of 1-bromo-1-propyne is a critical consideration for its storage and use in synthetic applications. While extensive quantitative stability data remains limited in the literature, its general stability can be inferred from its chemical structure and comparison with related haloalkynes.

General Stability: 1-bromo-1-propyne is described as a reactive compound.[3] Like many haloalkynes, it is sensitive to heat, light, and strong bases. The presence of the electron-withdrawing bromine atom on the alkyne makes the triple bond susceptible to nucleophilic attack.

Photochemical Stability: 1-bromo-1-propyne is susceptible to photochemical decomposition. Upon absorption of ultraviolet radiation, the carbon-bromine bond can undergo homolytic cleavage.[3]

Chemical Stability: 1-bromo-1-propyne is reactive towards strong bases, which can lead to dehydrohalogenation or other reactions. It is also incompatible with strong oxidizing agents.

Storage and Handling: Due to its reactivity and potential for decomposition, 1-bromo-1-propyne should be stored in a cool, dark, and well-ventilated area, away from incompatible materials.[5] As a general precaution for haloalkynes, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with atmospheric moisture and oxygen.

Decomposition Pathways

The decomposition of 1-bromo-1-propyne can be initiated by light or heat, leading to the formation of reactive intermediates.

Photochemical Decomposition

The primary photochemical decomposition pathway involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. This homolytic cleavage results in the formation of a 1-propynyl radical and a bromine radical.[3]

Reaction: CH₃C≡CBr + hν → CH₃C≡C• + Br•

The resulting highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or polymerization, leading to a complex mixture of products.

Thermal Decomposition

While specific studies on the thermal decomposition of 1-bromo-1-propyne are scarce, it is expected to follow pathways similar to other haloalkanes and haloalkynes, which may include elimination reactions or radical chain mechanisms at elevated temperatures. The products of thermal decomposition of brominated compounds can include hydrogen bromide, carbon monoxide, and carbon dioxide.

Experimental Protocols

Synthesis of 1-Bromo-1-propyne via Dehydrobromination of 1,1,2-Tribromopropane

This protocol is adapted from the method described by Hatch and Kidwell in the Journal of the American Chemical Society (1954).

Materials:

-

1,1,2-Tribromopropane

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Ice

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

A solution of potassium hydroxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

1,1,2-Tribromopropane is added dropwise to the cooled ethanolic KOH solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period.

-

The reaction mixture is then cooled, and the precipitated potassium bromide is removed by filtration.

-

The filtrate is diluted with water, and the organic layer containing 1-bromo-1-propyne is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude 1-bromo-1-propyne is purified by fractional distillation.

Expected Yield: The reported yield for this reaction is not specified in the abstract, and the full paper would need to be consulted for this information.

Visualizations

Logical Relationship of Decomposition

Caption: Decomposition of 1-bromo-1-propyne.

Experimental Workflow for Synthesis

Caption: Synthesis of 1-bromo-1-propyne.

Conclusion

1-Bromo-1-propyne is a valuable but reactive synthetic intermediate. Its stability is influenced by factors such as temperature, light, and the presence of other chemical agents. The primary known decomposition pathway is photodissociation, leading to radical species. Due to the limited availability of detailed stability and decomposition data, caution should be exercised during its handling and storage. Further research is warranted to fully characterize its stability profile and decomposition products under various conditions, which would enhance its safe and effective use in research and drug development.

References

- 1. CIS-1-BROMO-1-PROPENE(590-13-6) 1H NMR [m.chemicalbook.com]

- 2. 1-bromoprop-1-yne|2003-82-9|lookchem [lookchem.com]

- 3. Propyne, 1-bromo- | 2003-82-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

Quantum Chemical Calculations on 1-Bromo-1-Propyne: A Methodological and Data-Centric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1-bromo-1-propyne. While a comprehensive, dedicated computational study on this specific molecule is not extensively available in the public literature, this document outlines the established theoretical methodologies, presents available physical and computed data, and discusses general reactivity pathways. The aim is to equip researchers with a foundational understanding of the computational chemistry landscape for this and similar haloalkynes.

Introduction to 1-Bromo-1-propyne and Quantum Chemical Modeling

1-bromo-1-propyne (CH₃C≡CBr) is a halogenated alkyne of interest in organic synthesis due to the reactivity conferred by its carbon-carbon triple bond and the carbon-bromine bond.[1] Understanding its molecular structure, spectroscopic properties, and reactivity is crucial for its application in areas such as drug development, where precise molecular interactions are paramount.

Quantum chemical calculations provide a powerful tool for elucidating these properties from first principles. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, vibrational frequencies, and reaction energetics with a high degree of accuracy, complementing and sometimes guiding experimental investigations.[1]

Methodologies for Quantum Chemical Calculations

A robust computational study of 1-bromo-1-propyne would typically involve geometry optimization, frequency analysis, and potentially, the exploration of reaction potential energy surfaces. The following protocol outlines a standard and effective approach, similar to methodologies employed for related halogenated hydrocarbons.

Computational Protocol: A General Workflow

A typical ab initio or DFT study on a molecule like 1-bromo-1-propyne involves a series of steps to ensure the accuracy and reliability of the results. This workflow can be generalized as follows:

Protocol Steps:

-

Initial Structure: A starting 3D structure of 1-bromo-1-propyne is generated.

-

Geometry Optimization: The molecular geometry is optimized to find a stable, low-energy conformation. A commonly used and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.

-

-

Property Calculations: Once a stable structure is confirmed, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, dipole moments, and molecular orbital energies.

-

Reactivity Studies: To study the reactivity of 1-bromo-1-propyne, one might investigate its reaction with other molecules (e.g., nucleophiles, radicals). This involves:

-

Transition State Search: Locating the transition state structure for a given reaction.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactants and products.

-

Quantitative Data for 1-Bromo-1-propyne

The following tables summarize the available physical and computed properties for 1-bromo-1-propyne. It is important to note that a comprehensive set of computationally derived data from a dedicated research publication was not found. The computed properties are therefore sourced from chemical databases.

Table 1: Physical and General Properties of 1-Bromo-1-propyne

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Br | [1][2] |

| Molecular Weight | 118.96 g/mol | [1][2] |

| CAS Number | 2003-82-9 | [1][2] |

| Boiling Point | 77 °C at 760 mmHg | [2] |

| Density | 1.595 g/cm³ | [2] |

| Flash Point | 6.2 °C | [2] |

| Vapor Pressure | 108 mmHg at 25 °C | [2] |

Table 2: Computed Properties of 1-Bromo-1-propyne

| Property | Value | Source |

| Exact Mass | 117.94181 Da | [2] |

| XLogP3 | 1.9 | [2] |

| Complexity | 52.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

Note: The lack of detailed, published computational studies on 1-bromo-1-propyne means that a table of calculated bond lengths, bond angles, and vibrational frequencies from a specific, high-level theoretical study cannot be provided at this time. Such data would be essential for a direct comparison with experimental spectroscopic results.

Reactivity and Potential Reaction Pathways

The reactivity of 1-bromo-1-propyne is characterized by the chemistry of its two functional groups: the alkyne and the propargylic bromide. Quantum chemical calculations can be instrumental in exploring the mechanisms of these reactions.

General Reactivity

-

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

-

Addition to the Triple Bond: The carbon-carbon triple bond can undergo various addition reactions.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond can participate in cross-coupling reactions to form new carbon-carbon bonds.[1]

-

Radical Chemistry: Photodissociation of the C-Br bond can lead to the formation of a propynyl radical and a bromine atom.[1]

Illustrative Reaction Pathway Logic

While a specific, detailed signaling pathway or multi-step reaction mechanism for 1-bromo-1-propyne is not available from the literature search, the following diagram illustrates the logical flow of investigating a potential reaction, for example, with a generic nucleophile ("Nu").

Conclusion

This guide provides a framework for understanding the application of quantum chemical calculations to 1-bromo-1-propyne. While there is a notable lack of in-depth, publicly available computational studies specifically on this molecule, the methodologies outlined are standard and would be directly applicable. The presented data, sourced from chemical databases, offers a starting point for further investigation. Future research that combines high-level quantum chemical calculations with experimental spectroscopic and kinetic studies would be invaluable for fully characterizing the properties and reactivity of 1-bromo-1-propyne and unlocking its full potential in synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to 1-bromo-1-propyne (CAS Number: 2003-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-propyne (CAS No. 2003-82-9), a highly reactive and versatile building block in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of bioactive molecules and kinase inhibitors. Special emphasis is placed on its role in Sonogashira coupling reactions for the construction of complex molecular architectures relevant to drug discovery.

Chemical and Physical Properties

1-bromo-1-propyne is a colorless liquid with a sharp, sweet odor.[1] Its high reactivity is attributed to the presence of both a bromine atom and a carbon-carbon triple bond, making it susceptible to various chemical transformations.

Table 1: Physical and Chemical Properties of 1-bromo-1-propyne

| Property | Value | Reference(s) |

| CAS Number | 2003-82-9 | [1][2] |

| Molecular Formula | C₃H₃Br | [1][2] |

| Molecular Weight | 118.96 g/mol | [2] |

| Boiling Point | 77 °C at 760 mmHg | [1][2] |

| Density | 1.595 g/cm³ | [1][2] |

| Flash Point | 6.2 °C | [1][2] |

| Refractive Index | 1.493 | [2] |

| Vapor Pressure | 108 mmHg at 25°C | [2] |

| LogP | 1.9 | [2] |

| Synonyms | 1-Bromopropyne, Propynyl bromide | [1] |

Spectral Data

Table 2: Comparative ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (ppm) and Coupling Constants (Hz) | Reference |

| trans-1-bromo-1-propene | Acetone | δ 6.18 (dq, J=13.3, 7.0 Hz, 1H), 6.16 (dq, J=13.3, -1.8 Hz, 1H), 1.68 (dd, J=7.0, -1.8 Hz, 3H) | [3] |

| cis-1-bromo-1-propene | Acetone | δ 6.28 (dq, J=6.9, -1.8 Hz, 1H), 6.23 (dq, J=6.9, 6.6 Hz, 1H), 1.72 (dd, J=6.6, -1.8 Hz, 3H) | [4] |

Note: The spectral data for 1-bromo-1-propyne is expected to show a characteristic singlet for the methyl protons and no vinylic protons. The acetylenic carbon signals would be observable in the ¹³C NMR spectrum.

Experimental Protocols

Synthesis of 1-bromo-1-propyne via Dehydrobromination of 1,1-Dibromopropene

This method involves the elimination of hydrogen bromide from 1,1-dibromopropene using a strong base.

Materials:

-

1,1-Dibromopropene

-

Lithium hexamethyldisilazane (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 1,1-dibromopropene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) in THF to the cooled solution over a period of 1.5 hours, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed under reduced pressure to yield crude 1-bromo-1-propyne.

-

Purification can be achieved by distillation under reduced pressure.

Diagram 1: Synthesis of 1-bromo-1-propyne

Caption: A schematic of the synthesis of 1-bromo-1-propyne.

Reactivity and Applications in Drug Development

1-bromo-1-propyne is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds and as a key component in cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. 1-bromo-1-propyne can participate in this reaction, providing a straightforward method for the introduction of a propynyl group into various scaffolds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[5][6][7]

Diagram 2: Generalized Sonogashira Coupling Workflow

Caption: A typical workflow for a Sonogashira coupling reaction.

Application in the Synthesis of Bcr-Abl Kinase Inhibitors

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML).[8][9][10] Inhibitors of this kinase, such as Dasatinib, are crucial therapeutic agents.[1][11] The synthesis of Dasatinib and its analogues often involves the construction of a substituted pyrimidine core, which can be achieved through reactions involving precursors like 1-bromo-1-propyne. While not a direct precursor in the most common synthetic routes to Dasatinib, the propynyl moiety is a key structural element in some potent kinase inhibitors, and 1-bromo-1-propyne serves as a valuable tool for introducing this group. The alkynyl group can provide a rigid linker and occupy specific hydrophobic pockets within the kinase domain, enhancing binding affinity.

Diagram 3: Bcr-Abl Signaling Pathway and Inhibition

Caption: The Bcr-Abl signaling pathway and its inhibition.

Safety and Handling

1-bromo-1-propyne is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

1-bromo-1-propyne is a valuable and reactive building block in organic synthesis. Its utility in Sonogashira coupling and other transformations makes it a key reagent for the synthesis of complex molecules, including those with potential therapeutic applications such as kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-bromoprop-1-yne|2003-82-9|lookchem [lookchem.com]

- 3. 1-BROMO-1-PROPENE(590-15-8) 1H NMR spectrum [chemicalbook.com]

- 4. CIS-1-BROMO-1-PROPENE(590-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

A Technical Guide to 1-Bromo-1-propyne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1-propyne (also known as 1-propynyl bromide), a valuable reagent in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthetic protocols, and its applications in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research.

Nomenclature and Synonyms

1-Bromo-1-propyne is a chemical compound with the CAS Registry Number 2003-82-9 .[1] It is known by several alternative names in chemical literature and commercial databases. A comprehensive list of its synonyms is provided in the table below.

| Synonym |

| 1-Propynyl bromide |

| 1-Bromoprop-1-yne |

| Propyne, 1-bromo- |

| 1-Bromo-2-methylacetylene |

| 1-Bromopropyne |

| Bromomethylacetylene |

| Methylbromoacetylene |

Physicochemical Properties

1-Bromo-1-propyne is a colorless liquid characterized by a sharp, sweet odor. Its high reactivity is attributed to the presence of both a bromine atom and a carbon-carbon triple bond, making it a versatile building block in organic chemistry.[2] The key quantitative properties of 1-bromo-1-propyne are summarized in the following table.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Br | [1] |

| Molecular Weight | 118.96 g/mol | [1][3] |

| Boiling Point | 77 °C at 760 mmHg | [1] |

| Density | 1.595 g/cm³ | [1] |

| Flash Point | 6.2 °C | [1] |

| Refractive Index | 1.493 | [1] |

| Vapor Pressure | 108 mmHg at 25 °C | [1] |

Synthesis of 1-Bromo-1-propyne

Several synthetic routes have been established for the preparation of 1-bromo-1-propyne. The primary methods involve the dehydrohalogenation of dihaloalkenes or the direct bromination of propyne.

Synthetic Pathways Overview

The following diagram illustrates the common synthetic pathways to obtain 1-bromo-1-propyne.

Caption: Synthetic routes to 1-bromo-1-propyne.

Experimental Protocol: Synthesis from 1,1-Dibromopropene

One effective method for synthesizing 1-bromo-1-propyne involves the dehydrohalogenation of 1,1-dibromopropene using a strong base.[3]

Materials:

-

1,1-Dibromopropene

-

Lithium hexamethyldisilazide (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

-

Dissolve 1,1-dibromopropene in anhydrous THF in the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) in THF to the cooled solution via the dropping funnel over a period of 1.5 hours, ensuring the internal temperature is maintained between -78 °C and 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 1-bromo-1-propyne.

Applications in Synthesis

1-Bromo-1-propyne is a key intermediate in the synthesis of a wide range of organic compounds, finding applications in the pharmaceutical and agrochemical industries.[2] Its bifunctional nature, possessing both a reactive triple bond and a leaving group (bromine), allows for its participation in various chemical transformations.

Role in Complex Molecule Synthesis

The carbon-carbon triple bond in 1-bromo-1-propyne is a crucial structural motif present in numerous natural products with significant biological activities.[3] This makes 1-bromo-1-propyne a fundamental reagent for the construction of acetylenic and polyacetylenic frameworks within these complex molecules.[3]

Use in Pharmaceutical and Agrochemical Manufacturing

In the pharmaceutical sector, 1-bromo-1-propyne is employed in the synthesis of novel medicinal compounds.[2] Its unique chemical properties facilitate the development of new therapeutic agents. Similarly, in agrochemical manufacturing, it serves as a building block for the creation of new pesticides and herbicides.[2]

Logical Workflow: Grignard Reagent Formation and Subsequent Reaction

A common application of haloalkynes is the formation of Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation. The following diagram illustrates the logical workflow for the preparation of a propynyl Grignard reagent and its subsequent reaction with an electrophile, a foundational step in many synthetic routes.

Caption: Workflow for Grignard reaction using 1-bromo-1-propyne.

References

Synthesis of 1-Bromo-1-propyne via Dehydrohalogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-1-propyne, a valuable reagent in organic synthesis, through dehydrohalogenation of vicinal and geminal dibromopropanes. The document outlines the core chemical principles, provides detailed experimental protocols, and presents quantitative data for the synthesis and key intermediates.

Introduction

1-Bromo-1-propyne is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products. Its synthesis is most commonly achieved through the elimination of two equivalents of hydrogen bromide (HBr) from a suitable di- or tri-halogenated propane precursor. This dehydrohalogenation reaction is typically carried out in the presence of a strong base. The general transformation involves a twofold elimination of HX from a 1,2-dihaloalkane to form an alkyne[1].

Reaction Mechanism

The dehydrohalogenation of vicinal (1,2-dihaloalkanes) or geminal (1,1-dihaloalkanes) dihalides to form alkynes proceeds through a sequential E2 (elimination, bimolecular) mechanism.[2][3][4] A strong base abstracts a proton, and a halide is expelled in a concerted step. The reaction first forms a vinylic halide intermediate, which then undergoes a second E2 elimination to yield the alkyne.[1][5] For the synthesis of a terminal alkyne like propyne from 1,2-dibromopropane, two moles of a strong base such as sodium amide (NaNH₂) are required. The propyne formed can then be further functionalized.

Experimental Protocols

While a specific detailed protocol for the direct synthesis of 1-bromo-1-propyne via dehydrohalogenation of a brominated propane was not found in the immediate search results, the following procedures are based on established methods for dehydrohalogenation and the synthesis of related alkynes.

Synthesis of the Precursor: 1,2-Dibromopropane

A common precursor for dehydrohalogenation is 1,2-dibromopropane. It can be synthesized from propene through electrophilic addition of bromine.

Protocol for the Synthesis of 1,2-Dibromopropane from Propene:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve propene in an inert solvent such as carbon tetrachloride (CCl₄).

-

Slowly add a solution of bromine (Br₂) in CCl₄ to the propene solution. The reaction is typically carried out at room temperature.

-

The disappearance of the bromine color indicates the completion of the reaction.

-

The solvent is then removed under reduced pressure to yield crude 1,2-dibromopropane, which can be purified by distillation.

A patented method describes the synthesis of 1,2-dibromopropane by reacting propylene with a bromine solution in dichloromethane in the presence of a bromination catalyst, with reaction temperatures maintained between 15 and 39 °C for 2 to 24 hours.

Dehydrohalogenation of 1,2-Dibromopropane to 1-Bromo-1-propyne

This procedure is a proposed pathway based on general dehydrohalogenation principles. The reaction with one equivalent of a strong base is expected to yield 1-bromo-1-propene, which can then be isolated or reacted further.

Proposed Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend one equivalent of sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.

-

Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).

-

Slowly add a solution of one equivalent of 1,2-dibromopropane in the same solvent.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

The reaction is then quenched by the careful addition of water or an aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting 1-bromo-1-propene (a mixture of cis and trans isomers) can be purified by fractional distillation. The synthesis of propyne from 1,2-dibromopropane requires two moles of NaNH₂.

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the synthesis of 1-bromo-1-propyne.

Table 1: Physical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,2-Dibromopropane | 78-75-1 | C₃H₆Br₂ | 201.89 | 141-142 | 1.933 |

| 1-Bromo-1-propene | 590-14-7 | C₃H₅Br | 120.98 | 58-62 | 1.457 |

| 1-Bromo-1-propyne | 2003-82-9 | C₃H₃Br | 118.96 | 77 | 1.595 |

Table 2: Reported Yields for Related Syntheses

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Prop-1-yne | 1-Bromo-1-propyne | Potassium hydroxide; potassium hypobromite; in water; petroleum ether; at 15-20 °C | 86.0 | LookChem |

Visualizations

Signaling Pathway: Dehydrohalogenation of 1,2-Dibromopropane

Caption: Reaction pathway for the synthesis of 1-bromo-1-propyne.

Experimental Workflow: Synthesis of 1-Bromo-1-propyne

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Radical Reactions Involving 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the radical reactions involving 1-bromo-1-propyne. While the broader applications of propargyl compounds in medicinal chemistry are well-documented, this paper focuses specifically on the fundamental radical chemistry of the 1-bromo-1-propyne isomer, emphasizing the generation and subsequent reactivity of the 1-propynyl radical.

Executive Summary

1-Bromo-1-propyne is a valuable reagent in organic synthesis, primarily recognized for its participation in transition metal-catalyzed cross-coupling reactions.[1] However, its behavior under radical conditions, though less explored, is of significant interest. The core of its radical chemistry lies in the homolytic cleavage of the carbon-bromine bond, which generates the highly reactive 1-propynyl radical.[1] This guide will detail the initiation of this process, the properties of the resulting radical, and its fundamental reactions. A critical distinction is made between the 1-propynyl radical derived from 1-bromo-1-propyne and the isomeric, more commonly utilized, propargyl radical.

Physicochemical and Spectroscopic Data of 1-Bromo-1-propyne

A comprehensive understanding of the physical and chemical properties of 1-bromo-1-propyne is essential for its effective use in experimental settings. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Br | [2] |

| Molecular Weight | 118.961 g/mol | [2] |

| CAS Number | 2003-82-9 | [2] |

| Boiling Point | 77 °C at 760 mmHg | [2] |

| Density | 1.595 g/cm³ | [2] |

| Flash Point | 6.2 °C | [2] |

| Vapor Pressure | 108 mmHg at 25 °C | [2] |

| Synonyms | 1-Bromopropyne, 1-Bromo-2-methylacetylene | [2] |

Core Radical Reaction: Photodissociation

The principal radical reaction involving 1-bromo-1-propyne is its photodissociation under ultraviolet (UV) irradiation. This process involves the homolytic cleavage of the relatively weak carbon-bromine bond.

Initiation: Formation of the 1-Propynyl Radical

Upon absorption of UV light, the C-Br bond in 1-bromo-1-propyne undergoes homolysis, resulting in the formation of a 1-propynyl radical and a bromine radical.[1] This initiation step is the gateway to the subsequent radical chemistry of this molecule.

Caption: Photodissociation of 1-bromo-1-propyne.

Experimental Protocol: General Procedure for Photochemical Radical Generation

The following protocol outlines a general method for the generation of the 1-propynyl radical from 1-bromo-1-propyne for subsequent reactions.

-

Solvent Selection: Choose an inert solvent, such as carbon tetrachloride (CCl₄) or a hydrocarbon, that does not readily react with radical species.

-

Reaction Setup: In a quartz reaction vessel suitable for photochemical reactions, dissolve 1-bromo-1-propyne to the desired concentration.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench radical reactions.

-

Initiation: Irradiate the solution with a UV light source (e.g., a mercury-vapor lamp) at a suitable temperature, often low temperatures (-10°C to 0°C) to control reactivity.[3]

-

Monitoring: The progress of the radical generation and any subsequent reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of products.[1]

Subsequent Reactivity of the 1-Propynyl Radical

Once formed, the 1-propynyl radical is a highly reactive intermediate. Its primary mode of reaction in the absence of other specific radical traps is hydrogen abstraction.

Propagation: Hydrogen Abstraction

The 1-propynyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) in the reaction medium.[1] This is a key step in many radical chain processes, leading to the formation of propyne and a new radical (R•), which can continue the chain reaction.

Caption: Hydrogen abstraction by the 1-propynyl radical.

Distinction from Propargyl Radical Chemistry

It is crucial for researchers to distinguish the chemistry of the 1-propynyl radical from that of its isomer, the propargyl radical (HC≡CCH₂•). The propargyl radical is typically generated from propargyl halides (e.g., propargyl bromide, 3-bromo-1-propyne).[4][5]

The propargylamine moiety, derived from propargyl-containing compounds, is a significant pharmacophore found in drugs used to treat neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] These applications stem from the reactivity of the terminal alkyne and the adjacent methylene group in the propargyl structure, which is different from the internal alkyne structure of the 1-propynyl radical.

Caption: Comparison of radical generation pathways.

Applications and Future Outlook

While the direct application of radical reactions of 1-bromo-1-propyne in complex molecule synthesis, particularly in drug discovery, is not extensively documented, the 1-propynyl moiety serves as a valuable building block. The generation of the 1-propynyl radical provides a pathway to propyne and other simple alkynes through hydrogen abstraction.[1]

Future research could explore the trapping of the 1-propynyl radical with various substrates to form new carbon-carbon or carbon-heteroatom bonds, potentially expanding its synthetic utility. The development of new radical-mediated coupling or cyclization reactions involving 1-bromo-1-propyne could open new avenues for the synthesis of novel chemical entities relevant to medicinal chemistry. However, at present, its role in radical chemistry is primarily foundational, centered on the generation and basic reactivity of the 1-propynyl radical. Professionals in drug development should be aware of this fundamental chemistry while recognizing that the more established propargyl chemistry currently offers a wider range of applications in the synthesis of bioactive molecules.[6][7][8]

References

- 1. Propyne, 1-bromo- | 2003-82-9 | Benchchem [benchchem.com]

- 2. 1-bromoprop-1-yne|2003-82-9|lookchem [lookchem.com]

- 3. 1-Propyne, 1,3-dibromo- | 627-16-7 | Benchchem [benchchem.com]

- 4. rawsource.com [rawsource.com]

- 5. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira-type coupling of 1-bromo-1-propyne with various terminal alkynes, a critical reaction for the synthesis of unsymmetrical 1,3-diynes. Given the hazardous and volatile nature of 1-bromo-1-propyne, this protocol utilizes a safer, in situ generation method.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] A related and highly relevant reaction for the coupling of a terminal alkyne with a haloalkyne is the Cadiot-Chodkiewicz coupling, which is catalyzed by a copper(I) salt in the presence of an amine base.[3] This protocol focuses on the Cadiot-Chodkiewicz reaction of 1-bromo-1-propyne, a volatile and potentially hazardous reagent, which is generated in situ from a stable precursor. This method allows for the efficient synthesis of a diverse range of unsymmetrical 1,3-diynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science.

Reaction Principle

The core of this protocol is the copper-catalyzed Cadiot-Chodkiewicz coupling between a terminal alkyne and in situ generated 1-bromo-1-propyne. The 1-bromo-1-propyne is produced from 1,1-dibromopropene through an elimination reaction. The subsequent cross-coupling proceeds selectively to yield the desired unsymmetrical 1,3-diyne.[4]

Data Presentation

The following table summarizes the yields obtained for the Cadiot-Chodkiewicz coupling of in situ generated 1-bromo-1-propyne with a variety of terminal alkynes.

| Entry | Terminal Alkyne | Product | Yield (%)[4] |

| 1 | Phenylacetylene | 1-Phenylpenta-1,3-diyne | 85 |

| 2 | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)penta-1,3-diyne | 65 |

| 3 | 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)penta-1,3-diyne | 82 |

| 4 | 2-Ethynylpyridine | 2-(Penta-1,3-diyn-1-yl)pyridine | 69 |

| 5 | 1-Ethynyl-4-nitrobenzene | 1-(4-Nitrophenyl)penta-1,3-diyne | 45 |

| 6 | 3,3-Dimethyl-1-butyne | 6,6-Dimethylhepta-2,4-diyne | 78 |

| 7 | 1-Heptyne | Dodeca-5,7-diyne | 76 |

Experimental Protocols

Materials and Reagents

-

1,1-Dibromopropene

-

Terminal alkyne (see table above for examples)

-

n-Butylamine (n-BuNH₂)

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

In Situ Generation and Coupling of 1-Bromo-1-propyne: General Procedure[4]

-

Preparation of the Catalyst Solution: In a round-bottom flask, dissolve copper(I) chloride (CuCl) in a 2:3 (v/v) mixture of n-butylamine and water (5 mL per mmol of terminal alkyne).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydroxylamine hydrochloride until the blue color of any copper(II) species disappears, indicating reduction to the active copper(I) catalyst.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) and 1,1-dibromopropene (1.5 equiv) in dichloromethane.

-

Coupling Reaction: Add the solution containing the alkyne and dibromopropene at once to the freshly prepared catalyst solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Cadiot-Chodkiewicz coupling.

Cadiot-Chodkiewicz Catalytic Cycle

Caption: Cadiot-Chodkiewicz catalytic cycle.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 1-bromo-1-propyne. The introduction of a propynyl group is a key transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] These protocols are designed to be a practical guide for laboratory execution.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4] These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.[4] 1-bromo-1-propyne is a valuable building block, allowing for the direct introduction of a methyl-substituted alkyne moiety (a propargyl group) onto various molecular scaffolds. This motif is present in numerous biologically active compounds and natural products.[1][2]

This guide focuses on several key palladium-catalyzed cross-coupling reactions suitable for 1-bromo-1-propyne, including the Sonogashira, Negishi, Suzuki, and Stille couplings.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of 1-bromo-1-propyne, the reaction is reversed, coupling the alkynyl bromide with a terminal alkyne. A more conventional approach involves the in-situ generation of propyne for coupling with aryl or vinyl halides.[5][6][7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][8]

General Reaction Scheme: R-X + H-C≡C-CH₃ ->[Pd catalyst, Cu(I) co-catalyst, Base] R-C≡C-CH₃

(Where R = Aryl, Vinyl; X = I, Br, OTf)

| Entry | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |

| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 60 | 88 |

| 3 | 2-Iodoresorcinol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | -78 to RT | 85 |

Data adapted from analogous Sonogashira reactions.[5][6]

-

To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

-

Cool the mixture to -78 °C.

-

Slowly bubble propyne gas (generated in-situ or from a cylinder, approx. 1.2 mmol) through the solution for 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1-(prop-1-yn-1-yl)benzene.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10] This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[9] For reactions with 1-bromo-1-propyne, an organozinc reagent would be coupled to introduce the desired R group.

General Reaction Scheme: R-ZnX + Br-C≡C-CH₃ ->[Pd(0) or Ni(0) catalyst] R-C≡C-CH₃

(Where R = Alkyl, Alkenyl, Aryl, Allyl, etc.; X = Cl, Br, I)

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 60 | 90 |

| 2 | Vinylzinc bromide | PdCl₂(dppf) | dppf | THF | RT | 85 |

| 3 | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | PPh₃ | THF | RT | Low Conv. |

Data adapted from analogous Negishi coupling reactions.[9][11][12][13]

-

Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol in THF) at 0 °C, add a solution of anhydrous zinc chloride (1.1 mmol in THF) dropwise. Stir the mixture for 30 minutes at room temperature to form the organozinc reagent.

-

Coupling Reaction: In a separate flame-dried flask under argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add a solution of 1-bromo-1-propyne (1.0 mmol) in anhydrous THF (5 mL) to the catalyst.

-

Transfer the freshly prepared phenylzinc chloride solution to the reaction flask via cannula.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 1-phenyl-1-propyne.

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. The reaction requires a base to activate the organoboron species. Its advantages include the low toxicity and high stability of the boron reagents.[14][15]

General Reaction Scheme: R-B(OR')₂ + Br-C≡C-CH₃ ->[Pd catalyst, Base] R-C≡C-CH₃

(Where R = Aryl, Vinyl; R' = H, Alkyl)

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 88 |

| 3 | Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |

Data adapted from general Suzuki coupling protocols.[16][17][18]

-

In a round-bottom flask, combine phenylboronic acid (1.2 mmol), 1-bromo-1-propyne (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).

-

Add a mixture of toluene (8 mL) and water (2 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-